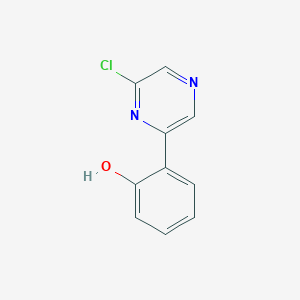
3-(methoxymethyl)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)pyridine-4-carbonitrile is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a methoxymethyl group attached to the third position and a carbonitrile group attached to the fourth position of the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with methanol in the presence of a strong acid catalyst to form 3-(methoxymethyl)pyridine. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the carbonitrile group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 3-(formylmethyl)pyridine-4-carbonitrile or 3-(carboxymethyl)pyridine-4-carbonitrile.
Reduction: 3-(methoxymethyl)pyridine-4-amine or 3-(methoxymethyl)pyridine-4-aldehyde.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(methoxymethyl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carbonitrile groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)pyridine-4-carbonitrile: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
3-(methoxymethyl)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-cyanopyridine: Lacks the methoxymethyl group but has a similar carbonitrile group at the fourth position.
Uniqueness
3-(methoxymethyl)pyridine-4-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds with specific properties.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(methoxymethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,6H2,1H3 |
InChI Key |
ORDNKZGFKGQYIL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Chlorobenzo[1,3]dioxol-5-ylmethyl)cyclopropylamine](/img/structure/B8676223.png)
![8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8676228.png)

![3H-benzo[f]chromene](/img/structure/B8676244.png)
![2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8676247.png)

![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-dibroMo-, 5-(1,1-diMethylethyl) 6-Methyl ester, (6S)-](/img/structure/B8676255.png)




